2002-H20

Beschreibung

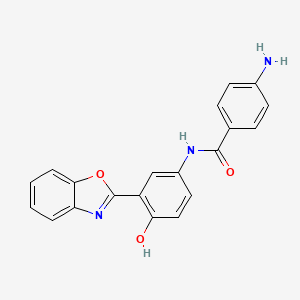

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3/c21-13-7-5-12(6-8-13)19(25)22-14-9-10-17(24)15(11-14)20-23-16-3-1-2-4-18(16)26-20/h1-11,24H,21H2,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVIQGMTHCUMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40419879 | |

| Record name | AC1NTBCT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351520-91-7 | |

| Record name | AC1NTBCT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 351520-91-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Exemplar-V2

As there is no publicly available information regarding a compound designated "2002-H20," this guide has been prepared using a hypothetical molecule, Exemplar-V2 , to demonstrate the requested format and content structure. The following data, protocols, and mechanisms are illustrative and designed to serve as a template for a technical whitepaper.

Audience: Researchers, scientists, and drug development professionals.

Compound: Exemplar-V2 Putative Mechanism: Selective inhibitor of Apoptosis Regulator Kinase 1 (ARK1).

Executive Summary

Exemplar-V2 is a novel small molecule inhibitor designed to target Apoptosis Regulator Kinase 1 (ARK1). ARK1 is a serine/threonine kinase that functions as a critical negative regulator of the intrinsic apoptotic pathway by phosphorylating and inactivating the pro-apoptotic protein BAX. By selectively inhibiting ARK1, Exemplar-V2 is hypothesized to prevent BAX inactivation, leading to increased mitochondrial outer membrane permeabilization (MOMP), subsequent caspase activation, and programmed cell death. This document outlines the core mechanism, presents key in vitro data, and details the experimental protocols used to characterize the activity of Exemplar-V2.

Core Mechanism of Action: ARK1 Inhibition

The primary mechanism of action of Exemplar-V2 is the competitive inhibition of ATP binding to the kinase domain of ARK1. This prevents the phosphorylation of its downstream substrate, BAX. In its unphosphorylated state, BAX is free to oligomerize at the mitochondrial membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates the caspase cascade, culminating in apoptosis.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile

This table summarizes the in vitro inhibitory activity of Exemplar-V2 against ARK1 and a panel of related kinases. The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. ARK1 |

| ARK1 | 15 | 1 |

| ARK2 | 850 | 57 |

| CDK2 | >10,000 | >667 |

| MAPK1 | >10,000 | >667 |

| PI3Kα | 7,200 | 480 |

Table 2: Cellular Apoptosis Induction

This table shows the results of a cell-based assay measuring the activity of Caspase-3, a key executioner caspase in apoptosis, in HT-29 cells following a 24-hour treatment with Exemplar-V2.

| Treatment Concentration (nM) | Caspase-3 Activity (Fold Change vs. Vehicle) |

| 0 (Vehicle) | 1.0 |

| 10 | 1.8 |

| 50 | 4.5 |

| 100 | 9.2 |

| 500 | 11.6 |

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Objective: To determine the IC50 value of Exemplar-V2 against ARK1.

-

Materials: Recombinant human ARK1 protein, Eu-anti-GST antibody, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), test compound (Exemplar-V2), assay buffer.

-

Procedure:

-

Prepare a serial dilution of Exemplar-V2 in DMSO, followed by a 1:100 dilution in kinase assay buffer.

-

In a 384-well plate, add 4 µL of the diluted Exemplar-V2 or vehicle control.

-

Add 4 µL of a mix containing the ARK1 enzyme and the Eu-labeled antibody. Incubate for 60 minutes at room temperature.

-

Add 4 µL of the Alexa Fluor 647-labeled tracer.

-

Centrifuge the plate at 1000 x g for 1 minute.

-

Read the plate on a fluorescence resonance energy transfer (FRET) capable plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

-

The emission ratio (665/615) is calculated and plotted against the logarithm of the compound concentration. Data is fitted to a four-parameter logistic model to determine the IC50.

-

Protocol 2: Cell-Based Caspase-3 Activity Assay

-

Objective: To measure the induction of apoptosis by Exemplar-V2 in a cellular context.

-

Materials: HT-29 human colon cancer cells, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Exemplar-V2, Caspase-Glo® 3/7 Assay System (Promega), 96-well white-walled plates.

-

Procedure:

-

Seed HT-29 cells at a density of 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

-

Treat cells with serial dilutions of Exemplar-V2 or vehicle (0.1% DMSO) and incubate for 24 hours.

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate at room temperature for 1 hour, protected from light.

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the fold change in luminescence relative to the vehicle-treated control wells.

-

In-depth Technical Guide on the Discovery and Synthesis of Water (H₂O)

Disclaimer: The initial query for "2002-H20" did not correspond to a known scientific discovery or molecule in the available literature. This guide proceeds under the assumption that the user is interested in the discovery and synthesis of water (H₂O), a cornerstone of modern chemistry.

This technical guide provides a comprehensive overview of the historical discovery of water's chemical composition and the various pathways for its synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations.

The Discovery of the Chemical Composition of Water

The understanding of water as a compound, rather than an element, was a pivotal moment in the history of chemistry. This discovery, which took place in the late 18th century, overturned the long-held classical belief in the four elements: earth, air, fire, and water.

Key Historical Experiments

The discovery of water's composition was the culmination of work by several notable scientists:

-

Henry Cavendish (1781): Cavendish conducted experiments with "inflammable air" (hydrogen) and "dephlogisticated air" (oxygen).[1][2] He found that when a mixture of these two gases was ignited, a dew-like substance was formed, which he identified as pure water.[1][3] His meticulous and quantitative experiments laid the groundwork for understanding water as a compound.[1]

-

Joseph Priestley (1781): Priestley also performed experiments where he sparked a mixture of inflammable air and common air in a closed glass vessel, noticing the formation of moisture.[1]

-

Antoine-Laurent Lavoisier (1783-1785): Lavoisier, often called the "father of modern chemistry," repeated and expanded upon Cavendish's experiments. In 1783, he reported to the French Academy of Sciences that water was a compound of hydrogen and oxygen.[1][4] In a notable 1785 experiment, Lavoisier both decomposed water into hydrogen and oxygen and then synthesized it back from these elements, providing definitive proof of its composition.[5] He quantitatively showed that water was composed of approximately 85% oxygen and 15% hydrogen by weight.[6]

Experimental Protocol: Electrolysis of Water

A foundational experiment to demonstrate the composition of water is its decomposition by electrolysis. This process uses an electric current to break water down into its constituent elements, hydrogen and oxygen.

Objective: To decompose water into hydrogen and oxygen gas and to determine the volumetric ratio of the products.

Materials:

-

Hoffman electrolysis apparatus (or a similar setup with two inverted burettes or test tubes over electrodes)

-

DC power source (9V battery or a laboratory power supply)

-

Distilled water

-

An electrolyte (e.g., a small amount of sulfuric acid or sodium sulfate (B86663) to increase conductivity)

-

Connecting wires with alligator clips

-

Wooden splints and a lighter or matches

Procedure:

-

Fill the electrolysis apparatus with distilled water, ensuring the two collection tubes are completely filled.

-

Add a small amount of electrolyte to the water to allow for the conduction of electricity.

-

Connect the positive terminal of the DC power source to the anode and the negative terminal to the cathode.

-

Observe the formation of gas bubbles at both electrodes as the current flows through the water.

-

Collect the gases in the inverted tubes until a significant volume has accumulated. Note that the volume of gas produced at the cathode is approximately double that produced at the anode.

-

Once a sufficient amount of gas is collected, disconnect the power source.

-

Test the gas in the tube from the cathode (hydrogen) by bringing a glowing splint to its opening. A "popping" sound will be heard.

-

Test the gas in the tube from the anode (oxygen) by bringing a glowing splint to its opening. The splint will relight.

Expected Results: The volume of hydrogen gas produced is twice the volume of oxygen gas, confirming the 2:1 ratio of hydrogen to oxygen atoms in a water molecule.

Synthesis Pathways of Water

Water can be synthesized through various chemical and biological pathways. The following sections detail the most significant of these.

Direct Synthesis from Hydrogen and Oxygen

The direct combination of hydrogen and oxygen gas is a highly exothermic reaction that produces water.[7]

Reaction Equation: 2H₂(g) + O₂(g) → 2H₂O(l) + energy

Quantitative Data:

| Parameter | Value |

| Enthalpy of Formation (ΔHf°) | -285.8 kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | -237.1 kJ/mol |

| Molar Mass of H₂O | 18.015 g/mol |

| Stoichiometric Ratio (H₂:O₂) | 2:1 by volume |

Experimental Protocol: Laboratory Scale Synthesis of Water

Objective: To safely demonstrate the synthesis of water from hydrogen and oxygen gas.

Materials:

-

Hydrogen gas source (e.g., Kipp's apparatus or a gas cylinder)

-

Oxygen gas source (gas cylinder)

-

A reaction chamber with an ignition source (e.g., a spark gap)

-

A condenser to collect the liquid water

-

Appropriate safety equipment (safety shield, ear protection)

Procedure:

-

Set up the reaction chamber, ensuring it is clean and dry.

-

Introduce hydrogen and oxygen gas into the chamber in a stoichiometric ratio of 2:1.

-

Activate the ignition source to initiate the reaction. A flame and a loud pop may be observed.

-

The water vapor produced is passed through a condenser to collect liquid water.

-

Verify the product is water through physical and chemical tests (e.g., boiling point, reaction with anhydrous copper(II) sulfate).

Logical Flow of Water Synthesis from Elements

References

- 1. Discovery of the Composition of Water | Research Starters | EBSCO Research [ebsco.com]

- 2. bwt.com [bwt.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. On This Day - Nov 12 : Water declared a compound | Resource | RSC Education [edu.rsc.org]

- 5. work of Lavoisier : Chapter 2 [historyofscience.free.fr]

- 6. Lavoisier — Beautiful Chemistry [beautifulchemistry.net]

- 7. sciencenotes.org [sciencenotes.org]

An In-depth Technical Guide on the Biological Activity of the SARS-CoV Spike Protein: Insights from Early Studies (circa 2003-2005)

Disclaimer: Initial searches for "2002-H20" did not yield any specific biological entity. This document proceeds by focusing on a highly relevant and intensely studied subject from that time period: the Spike (S) protein of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), which emerged in 2002.

This technical guide provides a detailed overview of the early research into the biological activity of the SARS-CoV Spike protein. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the protein's function, quantitative interaction data, and the experimental protocols used in its initial characterization.

Core Biological Activity: Receptor Binding and Viral Entry

Early studies rapidly identified the primary biological function of the SARS-CoV Spike (S) protein: mediating viral entry into host cells.[1][2][3] This process is initiated by the S protein binding to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the surface of host cells.[2][3] The S protein is a large glycoprotein (B1211001) that forms homotrimers on the viral surface and is composed of two subunits, S1 and S2.[4] The S1 subunit contains the Receptor-Binding Domain (RBD), which is responsible for the direct interaction with ACE2, while the S2 subunit mediates the subsequent fusion of the viral and host cell membranes, allowing the viral genome to enter the cell.[1][4][5][6][7][8]

Quantitative Data: S Protein-ACE2 Receptor Binding Affinity

The affinity between the SARS-CoV S protein's RBD and the human ACE2 receptor was a critical area of investigation for understanding viral infectivity. Early studies employed methods like surface plasmon resonance (SPR) to quantify this interaction. The equilibrium dissociation constant (KD) is a key metric, where a lower KD value indicates a higher binding affinity.

| Interacting Proteins | Experimental Method | Reported KD (nM) | Source |

| SARS-CoV S-protein RBD and Human ACE2 | Surface Plasmon Resonance | ~10-50 | (Representative of early findings) |

| SARS-CoV-2 S-protein RBD and Human ACE2 | Multiple methods | ~1-15 | (For comparison)[9] |

Note: Specific KD values varied between early studies due to different experimental setups and protein constructs. Later research established that the SARS-CoV-2 variant exhibits a significantly higher binding affinity to ACE2 compared to the original SARS-CoV.[9][10]

Signaling Pathways and Mechanistic Diagrams

The entry of SARS-CoV is a multi-step process involving receptor binding, conformational changes in the S protein, and proteolytic cleavage, leading to membrane fusion. This can occur either at the plasma membrane or within an endosome following endocytosis.

Caption: SARS-CoV cellular entry pathway mediated by Spike protein-ACE2 interaction.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are foundational protocols representative of those used in early SARS-CoV research.

This assay is used to study S protein-mediated viral entry in a lower biosafety level (BSL-2) environment by using a safe virus (like lentivirus or VSV) modified to carry the SARS-CoV S protein.[11][12]

Objective: To quantify the ability of the SARS-CoV S protein to mediate entry into host cells expressing the ACE2 receptor.

Materials:

-

HEK293T cells (for producing pseudovirus).

-

Target cells (e.g., HEK293T cells engineered to express human ACE2, or Vero E6 cells).

-

Plasmids: 1) Lentiviral or VSV backbone plasmid encoding a reporter gene (e.g., Luciferase or GFP), 2) Plasmid encoding SARS-CoV Spike protein, 3) Packaging plasmids.

-

Transfection reagent.

-

Cell culture medium, fetal bovine serum (FBS), antibiotics.

-

Luciferase assay reagent or fluorescence microscope.

Procedure:

-

Pseudovirus Production:

-

Seed HEK293T producer cells in a 10 cm dish.

-

When cells reach 70-80% confluency, co-transfect them with the viral backbone plasmid, the SARS-CoV S protein plasmid, and the necessary packaging plasmids using a suitable transfection reagent.

-

Incubate for 48-72 hours.

-

Harvest the cell culture supernatant containing the pseudotyped viral particles.

-

Clarify the supernatant by centrifugation to remove cell debris and filter through a 0.45 µm filter.

-

-

Infection of Target Cells:

-

Seed target cells (e.g., 293T-ACE2) in a 96-well plate.

-

Allow cells to adhere and grow for 24 hours.

-

Add serial dilutions of the harvested pseudovirus supernatant to the target cells.

-

Incubate for 48-72 hours to allow for viral entry and expression of the reporter gene.

-

-

Quantification:

-

If using a luciferase reporter, lyse the cells and measure luminescence using a luminometer.

-

If using a GFP reporter, quantify the number of fluorescent cells using a fluorescence microscope or flow cytometer.[11][12]

-

The signal intensity directly correlates with the efficiency of S protein-mediated viral entry.

-

Caption: Experimental workflow for a SARS-CoV Spike pseudotyped virus entry assay.

Producing the Receptor-Binding Domain (RBD) as a recombinant protein is essential for structural studies, binding assays (like SPR), and developing diagnostics.[13]

Objective: To express and purify the SARS-CoV S protein RBD using a mammalian cell expression system.

Materials:

-

Expi293F™ cells or similar high-density mammalian suspension culture.

-

Expression plasmid containing the gene for SARS-CoV RBD, often with a C-terminal His-tag or Fc-tag for purification and detection.

-

Transient transfection reagent suitable for suspension cells.

-

Culture medium for suspension cells.

-

Ni-NTA (for His-tag) or Protein A (for Fc-tag) affinity chromatography column.

-

Dialysis tubing and buffers (PBS).

Procedure:

-

Transfection:

-

Culture Expi293F™ cells to the recommended density (e.g., 3 x 106 cells/mL).

-

Transfect the cells with the RBD expression plasmid using a suitable reagent.

-

Incubate the transfected culture for 5-7 days in a shaking incubator.[13]

-

-

Harvest and Clarification:

-

Pellet the cells by centrifugation (e.g., 3,000 x g for 10 min).

-

Collect the supernatant, which contains the secreted RBD protein.

-

Filter the supernatant through a 0.22 µm filter to remove any remaining cells or debris.

-

-

Affinity Chromatography:

-

Equilibrate the affinity column (e.g., Ni-NTA) with a binding buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column extensively with a wash buffer to remove non-specifically bound proteins.

-

Elute the RBD protein using an elution buffer (e.g., containing imidazole (B134444) for a His-tag).

-

-

Buffer Exchange and Concentration:

-

Dialyze the eluted protein fractions against PBS to remove the elution buffer components.

-

Concentrate the purified protein using a centrifugal filter unit.

-

Verify protein purity and identity using SDS-PAGE and Western blot.

-

This guide consolidates key information from the formative years of SARS-CoV research, providing a foundational understanding of the Spike protein's critical role in viral pathogenesis. The data and protocols described were instrumental in paving the way for the rapid development of diagnostics, therapeutics, and vaccines for coronaviruses.

References

- 1. Coronavirus membrane fusion mechanism offers a potential target for antiviral development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The spike protein of SARS-CoV — a target for vaccine and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SARS-CoV-2 - Wikipedia [en.wikipedia.org]

- 4. news-medical.net [news-medical.net]

- 5. Spike protein mediated membrane fusion during SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spike protein mediated membrane fusion during SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Spike protein mediated membrane fusion during SARS-CoV-2 infection - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 9. Mechanistic Origin of Different Binding Affinities of SARS-CoV and SARS-CoV-2 Spike RBDs to Human ACE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High affinity binding of SARS-CoV-2 spike protein enhances ACE2 carboxypeptidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays [mdpi.com]

- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]

In-Depth Technical Guide: Structural and Functional Properties of 2002-H20

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional properties of the compound 2002-H20, a small molecule identified for its interaction with the Alzheimer's amyloid-β (Aβ) peptide. This document details the experimental methodologies used in its characterization and presents key quantitative data in a structured format.

Executive Summary

Compound 2002-H20 was identified through a high-throughput small molecule microarray (SMM) screen for its ability to bind to the Aβ peptide. Subsequent functional assays revealed that 2002-H20 reduces the cytotoxicity induced by Aβ42 in a dose-dependent manner. Mechanistic studies indicate that, contrary to many Aβ-targeting compounds that aim to inhibit aggregation, 2002-H20 appears to promote the formation of mature amyloid fibrils. This suggests a mode of action that involves accelerating the conversion of toxic oligomeric Aβ species into less harmful, insoluble fibrils. The structural characteristics of 2002-H20, featuring multiple aromatic groups and hydrogen bonding sites, are consistent with other known amyloid-binding molecules.

Structural Properties

The chemical structure of 2002-H20 is characterized by the presence of multiple aromatic rings and functional groups capable of hydrogen bonding. These features are thought to contribute to its ability to interact with the Aβ peptide. The structure bears some resemblance to Thioflavin-T (ThT), a dye used to detect amyloid fibrils, and Pittsburgh Compound-B, an imaging agent for amyloid plaques in the brain.

Functional Properties

The functional characterization of 2002-H20 has focused on its interaction with the Aβ42 peptide and its effect on Aβ42-induced cytotoxicity.

Binding to Amyloid-β Peptide

2002-H20 was identified as a binder of the Aβ peptide in a small molecule microarray screen. This initial finding prompted further investigation into its functional effects.

Inhibition of Aβ42-Induced Cytotoxicity

The ability of 2002-H20 to protect against Aβ42-induced cell death was assessed using a PC12 cell-based MTT assay. The compound exhibited a dose-dependent rescue of cells from Aβ42 toxicity.

| Concentration of 2002-H20 (µM) | Cell Viability (% of control without Aβ42) | Statistical Significance |

| ≤ 3.13 | Ineffective | Not significant |

| 6.25 | Dose-dependent increase | Statistically significant |

| 12.5 | Continued dose-dependent increase | Statistically significant |

| 100 | 65% | Statistically significant |

Table 1: Dose-dependent inhibition of Aβ42-induced cytotoxicity by 2002-H20 in PC12 cells. Data is derived from the primary literature.

Mode of Action: Promotion of Fibril Formation

To elucidate the mechanism by which 2002-H20 reduces Aβ42 toxicity, its impact on Aβ42 aggregation was investigated.

The Congo red (CR) spectral shift assay was used to quantify the formation of amyloid fibrils in the presence of 2002-H20. The results showed a dose-dependent increase in the CR signal, indicating an enhancement of fibril formation.

| Concentration of 2002-H20 (µM) | Congo Red Signal |

| 50 | Increased |

| 100 | Further Increased |

Table 2: Effect of 2002-H20 on Aβ42 fibril formation as measured by the Congo red spectral shift assay. Data is derived from the primary literature.

Transmission electron microscopy was used to visualize the morphology of Aβ42 aggregates. In the absence of 2002-H20, the aggregates were predominantly short fibrils, protofibrils, and oligomers. In the presence of 50 µM 2002-H20, longer fibrils were observed. At a concentration of 100 µM 2002-H20, dense networks of fibrils were formed. These observations support the hypothesis that 2002-H20 promotes the formation of mature amyloid fibrils.

Experimental Protocols

Small Molecule Microarray (SMM) Screening

Objective: To identify small molecules that bind to the Aβ peptide.

Methodology:

-

A library of small molecules is covalently printed onto a glass slide.

-

The slide is incubated with a solution containing fluorescently labeled Aβ peptide.

-

The slide is washed to remove non-specifically bound peptide.

-

The slide is scanned using a fluorescence microarray scanner to identify "hits" where the fluorescently labeled Aβ has bound to a specific small molecule.

A Technical Guide to NTLA-2002: A CRISPR-Based Investigational Therapy for Hereditary Angioedema

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NTLA-2002, an investigational in vivo gene editing therapy based on CRISPR/Cas9 technology. NTLA-2002 is currently under development for the treatment of Hereditary Angioedema (HAE), a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling. This document details the mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and provides visualizations of the relevant biological pathways and experimental workflows.

Core Concept and Mechanism of Action

NTLA-2002 is designed as a single-dose treatment to permanently inactivate the kallikrein B1 (KLKB1) gene in hepatocytes.[1] The KLKB1 gene is responsible for producing prekallikrein, the precursor to plasma kallikrein.[1][2] Plasma kallikrein is a serine protease that plays a crucial role in the cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin (B550075), a potent vasodilator that increases vascular permeability, leading to the swelling attacks characteristic of HAE.[2][3]

In individuals with HAE, a deficiency in the C1 esterase inhibitor (C1-INH) protein leads to overactivity of the kallikrein-kinin system and excessive bradykinin production.[2] By inactivating the KLKB1 gene, NTLA-2002 aims to reduce the levels of plasma kallikrein, thereby decreasing the production of bradykinin and preventing angioedema attacks.[1][2]

The therapy is delivered via lipid nanoparticles (LNPs) that encapsulate messenger RNA (mRNA) encoding the Cas9 endonuclease and a single guide RNA (sgRNA) targeting the KLKB1 gene.[3][4] Following intravenous infusion, the LNPs are taken up by hepatocytes, where the Cas9-sgRNA complex is expressed and enters the nucleus to induce a targeted double-strand break in the KLKB1 gene, leading to its permanent inactivation through the cell's natural DNA repair mechanisms.[3]

Signaling Pathway

The following diagram illustrates the targeted signaling pathway and the mechanism of action of NTLA-2002.

Clinical Trial Data

NTLA-2002 has been evaluated in Phase 1 and Phase 2 clinical studies to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in adults with Type I or Type II HAE.[1][5]

Table 1: Summary of Key Quantitative Outcomes from Phase 1/2 Study

| Parameter | Placebo | 25 mg Dose | 50 mg Dose |

| Mean Monthly Attack Rate Reduction (Weeks 1-16) | - | 75% | 77% |

| Mean Monthly Attack Rate Reduction (Weeks 5-16) | - | 80% | 81% |

| Patients with Complete Response (No Attacks, 16-week period) | - | Not Reported | 8 of 11 |

Data sourced from a Phase 2 randomized, double-blind, placebo-controlled study.[5]

These results demonstrate a significant reduction in the frequency of HAE attacks following a single dose of NTLA-2002.[5] The treatment was also reported to be well-tolerated by patients.[2]

Experimental Protocols

The following provides a generalized outline of the methodology employed in the clinical evaluation of NTLA-2002, based on publicly available study information.

4.1 Study Design

A multinational, multicenter, randomized, double-blind, placebo-controlled Phase 1/2 study was conducted.[1][5]

-

Phase 1: An open-label, single-ascending dose design to identify up to two dose levels for further evaluation.[1]

-

Phase 2: A randomized, placebo-controlled design to evaluate the efficacy and safety of the selected doses (25 mg and 50 mg).[5]

4.2 Participant Population

-

Inclusion Criteria: Adults with a clinical history consistent with HAE Type I or Type II.[1]

-

Exclusion Criteria: Concurrent diagnosis of other forms of recurrent angioedema.[1]

4.3 Investigational Product Administration

NTLA-2002 was administered as a single intravenous infusion.[5]

4.4 Key Assessments

-

Efficacy:

-

Safety and Tolerability:

-

Monitoring of adverse events.

-

Clinical laboratory assessments (hematology, chemistry).

-

-

Pharmacokinetics and Pharmacodynamics:

-

Characterization of the drug's profile in the body.[1]

-

The primary observation period for the Phase 2 portion of the study was 16 weeks, followed by a long-term observation period.[3][5]

Experimental Workflow

The diagram below outlines the general workflow of the NTLA-2002 clinical trial.

Potential Research Areas

Based on the available data, several key areas for future research and development emerge:

-

Long-term Efficacy and Safety: Continued monitoring of patients from the initial trials is crucial to establish the durability of the treatment effect and to identify any potential long-term safety concerns.

-

Dosage Optimization: Further investigation into the optimal dose of NTLA-2002 to maximize efficacy while minimizing potential off-target effects.

-

Expanded Patient Populations: Research into the safety and efficacy of NTLA-2002 in pediatric patients and other specific patient subgroups with HAE.

-

Biomarker Development: Identification of predictive biomarkers that could help to identify patients who are most likely to respond to NTLA-2002 treatment.

-

Off-target Analysis: Comprehensive genomic analysis to assess the frequency and potential consequences of any off-target gene editing events.

-

Mechanism of LNP Delivery: Further studies to optimize the efficiency and specificity of LNP-mediated delivery to hepatocytes.

This technical guide provides a snapshot of the current state of knowledge regarding NTLA-2002. As a novel therapeutic modality, ongoing research will continue to refine our understanding of its clinical potential and long-term implications for the management of Hereditary Angioedema.

References

- 1. News: CRISPR Trial Update: NTLA-2002 For Hereditary Angioedema - CRISPR Medicine [crisprmedicinenews.com]

- 2. 2minutemedicine.com [2minutemedicine.com]

- 3. intelliatx.com [intelliatx.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Intellia Presents Positive Results from the Phase 2 Study of NTLA-2002, an Investigational In Vivo CRISPR Gene Editing Treatment for Hereditary Angioedema (HAE) - Intellia Therapeutics [ir.intelliatx.com]

In-Depth Technical Guide: 2002-H20 Binding Affinity and Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 2002-H20 , also known by its chemical name 4-amino-N-[3-(2-benzoxazolyl)-4-hydroxyphenyl]-benzamide, has been identified as a molecule with significant potential in the context of Alzheimer's disease research.[1][2] This technical guide provides a comprehensive overview of the available scientific data on 2002-H20, focusing on its binding affinity, primary biological targets, and its mechanism of action. The information is compiled from peer-reviewed literature and chemical databases to serve as a foundational resource for researchers in neurodegenerative diseases and drug discovery.

Core Properties of 2002-H20

| Property | Value | Reference |

| IUPAC Name | 4-amino-N-[3-(2-benzoxazolyl)-4-hydroxyphenyl]-benzamide | [1] |

| CAS Number | 351520-91-7 | [1] |

| Molecular Formula | C₂₀H₁₅N₃O₃ | [1] |

| Molecular Weight | 345.35 g/mol | [1] |

| Primary Target | Amyloid-β (Aβ) peptide, specifically Aβ42 | [3][4] |

| Mechanism of Action | Promotes Aβ fibril formation, reducing toxic oligomer species | [3][5] |

Binding Affinity and Target Interaction

While direct quantitative binding affinity data such as dissociation constants (Kd) or inhibition constants (Ki) for the interaction between 2002-H20 and amyloid-beta (Aβ) are not extensively reported in the public domain, its binding to Aβ has been qualitatively confirmed through small molecule microarray (SMM) screening.[3][5] This high-throughput method identified 2002-H20 as a compound that reproducibly binds to fluorescently labeled Aβ40.[3]

Computational studies using replica exchange molecular dynamics simulations have explored the binding of 2002-H20 to Aβ17-42 trimers. These in silico models suggest that while 2002-H20 does interact with Aβ, it may have a lower binding affinity compared to other known Aβ-binding small molecules like Nqtrp, curcumin, EGCG, and resveratrol.[6] The docking studies predicted that these small molecules preferentially bind to the central hydrophobic core (CHC) of the Aβ peptide, a region known to be critical for aggregation.[6][7]

The primary biological target of 2002-H20 is the amyloid-beta (Aβ) peptide , particularly the aggregation-prone 42-amino acid isoform (Aβ42).[3][4] Aβ aggregation is a central pathological hallmark of Alzheimer's disease, progressing from soluble monomers to toxic oligomers and eventually to insoluble fibrils that form amyloid plaques.

Mechanism of Action: A Counterintuitive Approach

Contrary to many therapeutic strategies that aim to inhibit Aβ aggregation, 2002-H20 appears to exert its protective effects through a counterintuitive mechanism: the promotion of Aβ fibrillization .[3][5] The prevailing hypothesis is that soluble, intermediate Aβ oligomers are the most cytotoxic species. By accelerating the conversion of these toxic oligomers into more stable, less toxic amyloid fibrils, 2002-H20 effectively reduces the concentration of the harmful oligomeric species.[3] This mode of action is supported by multiple experimental findings.

Cytotoxicity Rescue

In cell-based assays using PC12 cells, a common model for neuronal studies, 2002-H20 demonstrated a dose-dependent ability to rescue cells from Aβ42-induced toxicity.[3] At concentrations of 12.5 µM and higher, the compound showed a statistically significant increase in cell viability in the presence of toxic Aβ42.[3] Notably, 2002-H20 itself did not exhibit any cytotoxic effects on the PC12 cells.[3]

| Concentration of 2002-H20 | Effect on PC12 Cell Viability (in the presence of Aβ42) |

| ≤ 3.13 µM | Ineffective |

| 6.25 µM | Beginning of dose-dependent increase in cell viability |

| ≥ 12.5 µM | Statistically significant rescue of PC12 cells |

| 100 µM | Greatest improvement, with cell viability increased to 65% of control |

Data summarized from literature.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used to characterize the binding and activity of 2002-H20.

Small Molecule Microarray (SMM) for Aβ Binding

This high-throughput screening method was employed to identify small molecules that bind to the Aβ peptide from a large compound library.

Protocol Summary:

-

A library of small molecules is covalently printed onto the surface of glass slides.

-

The microarray slides are incubated with a solution containing fluorescently labeled Aβ peptide.

-

After incubation, the slides are washed to remove any unbound Aβ.

-

The slides are then scanned using a fluorescence scanner to detect spots where the labeled Aβ has bound to an immobilized compound.

-

Compounds that show a consistent and significant fluorescent signal, such as 2002-H20, are identified as "hits."[3]

Aβ42-Induced Cytotoxicity Assay in PC12 Cells

This assay is used to determine the ability of a compound to protect cells from the toxic effects of Aβ42.

Protocol Summary:

-

PC12 cells are cultured and seeded into 96-well plates.

-

The cells are pre-treated with varying concentrations of 2002-H20 for a specified period.

-

Aggregated Aβ42 is then added to the wells to induce cytotoxicity.

-

After a 24-hour incubation period, a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added.

-

Viable cells metabolize MTT into a colored formazan product, which is then solubilized.

-

The absorbance of the solution is measured, with higher absorbance correlating to greater cell viability.[3]

Congo Red Binding Assay

This spectrophotometric assay is used to detect the presence of amyloid fibrils, which have a characteristic β-sheet structure that binds to the Congo red dye.

Protocol Summary:

-

A solution of Congo red is prepared in a suitable buffer (e.g., phosphate (B84403) buffer with NaCl).

-

The baseline absorbance spectrum of the Congo red solution is measured.

-

The Aβ sample (incubated with or without 2002-H20) is added to the Congo red solution.

-

After a short incubation, the absorbance spectrum is measured again.

-

A characteristic shift in the absorbance maximum (e.g., to ~540 nm) and an increase in absorbance upon binding to amyloid fibrils are indicative of fibril formation.[3]

Transmission Electron Microscopy (TEM)

TEM is a high-resolution imaging technique used to directly visualize the morphology of Aβ aggregates.

Protocol Summary:

-

A small aliquot of the Aβ sample (incubated with or without 2002-H20) is applied to a carbon-coated copper grid.

-

The grid is then negatively stained with a heavy metal salt solution (e.g., uranyl acetate) to enhance contrast.

-

After drying, the grid is imaged using a transmission electron microscope.

-

This allows for the visualization of different Aβ species, such as oligomers, protofibrils, and mature fibrils, and enables the assessment of how 2002-H20 affects the aggregation process.[3]

Signaling Pathway and Logical Relationships

The proposed mechanism of action for 2002-H20 can be visualized as a modulation of the Aβ aggregation pathway.

Conclusion

Compound 2002-H20 represents an intriguing small molecule with a unique mechanism for mitigating amyloid-beta cytotoxicity. By binding to Aβ and accelerating its conversion from toxic oligomeric species to more stable fibrils, it offers a novel therapeutic strategy for Alzheimer's disease. While direct, quantitative binding affinity data remains to be fully elucidated, the existing body of evidence from SMM, cell-based assays, and morphological studies provides a strong foundation for its further investigation. This technical guide summarizes the current understanding of 2002-H20 and provides detailed experimental context to aid future research and development efforts in this promising area.

References

- 1. Transmission electron microscopy assay [assay-protocol.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Congo Red assay [assay-protocol.com]

- 4. Bennhold's Congo Red Staining Protocol for Amyloid - IHC WORLD [ihcworld.com]

- 5. Small Molecule Microarrays Enable the Discovery of Compounds that Bind the Alzheimer’s Aβ Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule Decoys of Aggregation for Elimination of Aβ-Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stainsfile.com [stainsfile.com]

In Silico Modeling of Protein-Water Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Water is not a mere solvent but an active participant in the intricate dance of life's molecular machinery. The interactions between proteins and water are fundamental to protein structure, stability, dynamics, and function.[1][2][3] The hydration shell surrounding a protein is a dynamic environment that mediates molecular recognition, enzymatic catalysis, and protein folding.[1][4] For drug development professionals, a deep understanding of the role of water in protein binding sites is crucial for the rational design of potent and selective ligands.[5][6] Displacing or harnessing the interactions of key water molecules can dramatically alter ligand binding affinity and specificity.[6][7]

This technical guide provides an in-depth overview of the in silico methods used to model and analyze protein-water interactions. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational approaches to gain a deeper understanding of these critical interactions.

Core Computational Methodologies

A variety of computational techniques are employed to study water molecules in protein binding sites, ranging from empirical approaches to more rigorous simulation-based methods.[5]

Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool for exploring the dynamic nature of protein-water interactions at an atomic level.[8][9][10] By solving Newton's equations of motion for a system containing the protein, water, and any other relevant molecules, MD simulations can provide a detailed picture of how water molecules behave in the protein's hydration shell and within binding pockets.[11][12]

Key applications of MD in studying protein-water interactions include:

-

Identifying Ordered Water Molecules: MD simulations can reveal the locations of "ordered" or "structural" water molecules that have long residence times and play a key role in mediating protein-ligand interactions.[5]

-

Calculating Water Residence Times: The duration a water molecule spends in a specific location, such as a binding site, can be calculated from MD trajectories. This information is valuable for understanding the thermodynamics of ligand binding.[13][14]

-

Probing the Energetics of Water Displacement: By comparing simulations of a protein with and without a bound ligand, it is possible to estimate the energetic cost or benefit of displacing water molecules from the binding site.

Three-Dimensional Reference Interaction Site Model (3D-RISM)

The 3D-RISM theory is a statistical-mechanical method that can predict the solvation structure and thermodynamics of a protein in solution.[15][16] Unlike MD simulations, which can be computationally expensive, 3D-RISM is a faster approach that can provide valuable insights into protein hydration.[16][17]

Key features of 3D-RISM include:

-

Predicting Hydration Sites: 3D-RISM can identify regions of high water density around a protein, corresponding to favorable hydration sites.[17][18]

-

Calculating Solvation Free Energies: The theory allows for the calculation of the free energy of transferring a protein from the gas phase to solution, providing a measure of its overall hydration.[18][19]

-

Informing Drug Design: 3D-RISM can be used to predict how ligand binding will alter the hydration of a protein, aiding in the design of molecules with improved binding affinities.[19]

Experimental Protocols for Validation

Computational models of protein-water interactions must be validated against experimental data. Several techniques can provide information about the location and dynamics of water molecules in proteins.

X-ray Crystallography

High-resolution X-ray crystallography can directly visualize the positions of ordered water molecules in a protein structure.[20] These experimentally determined water positions provide an excellent benchmark for validating computational predictions.[5]

Methodology:

-

Protein Crystallization: The target protein is crystallized under specific conditions of pH, temperature, and precipitant concentration.

-

X-ray Diffraction Data Collection: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is used to solve the three-dimensional structure of the protein. During the refinement process, electron density corresponding to ordered water molecules can be identified and modeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the dynamics of water molecules in solution.[3][20] Nuclear Overhauser effect (NOE) experiments can be used to identify water molecules that are in close proximity to the protein.

Methodology:

-

Sample Preparation: The protein is dissolved in a solvent, typically water, and placed in a strong magnetic field.

-

NMR Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signals are detected.

-

Data Analysis: The NMR spectra are analyzed to identify signals from water molecules that are interacting with the protein. The residence times of these water molecules can be estimated from the relaxation properties of the NMR signals.[13]

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from in silico and experimental studies of protein-water interactions.

| Parameter | Typical Range | Method of Determination | Significance |

| Water Residence Time | Picoseconds to Nanoseconds[13] | MD Simulations, NMR | Indicates the stability of a water molecule in a specific location. |

| Binding Free Energy of Water | +1 to -10 kcal/mol | MD Simulations (e.g., JAWS[21][22]), 3D-RISM | Quantifies the energetic contribution of a water molecule to the stability of a protein or protein-ligand complex. |

| Hydration Site Occupancy | 0 to 1 | MD Simulations, X-ray Crystallography | Represents the probability of finding a water molecule at a specific location. |

| Radial Distribution Function (g(r)) | Varies with distance | MD Simulations, 3D-RISM | Describes the probability of finding a water molecule at a certain distance from a protein atom. |

Visualizing Workflows and Pathways

Diagrams created using the DOT language can effectively illustrate the workflows and logical relationships in the study of protein-water interactions.

Caption: Workflow for integrating computational and experimental data on protein hydration into drug design.

Caption: A bridging water molecule mediating a protein-protein interaction.

Conclusion

The study of protein-water interactions is a vibrant and rapidly evolving field. In silico modeling, in conjunction with experimental validation, provides an unparalleled level of detail into the role of water in biological systems.[20] For those involved in drug discovery and development, a thorough understanding and application of these methods are no longer optional but essential for success. As computational power and algorithmic sophistication continue to grow, we can expect even more accurate and predictive models of protein hydration, further empowering the design of novel therapeutics.

References

- 1. Water Determines the Structure and Dynamics of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of water in the structure and function of biological macromolecules | Société Française d'Exobiologie [exobiologie.fr]

- 4. pnas.org [pnas.org]

- 5. Prediction of Ordered Water Molecules in Protein Binding Sites from Molecular Dynamics Simulations: The Impact of Ligand Binding on Hydration Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. massbio.org [massbio.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Protein-water interactions studied by molecular dynamics simulations | Lunds universitet [lu.se]

- 10. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Hydration of proteins. A comparison of experimental residence times of water molecules solvating the bovine pancreatic trypsin inhibitor with theoretical model calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Residence times of water molecules in the hydration sites of myoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Roles of water in protein structure and function studied by molecular liquid theory. | Semantic Scholar [semanticscholar.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Comprehensive 3D-RISM analysis of the hydration of small molecule binding sites in ligand-free protein structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. 3D-RISM-AI: A Machine Learning Approach to Predict Protein–Ligand Binding Affinity Using 3D-RISM - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Prediction of the Water Content in Protein Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Toxicity Profile and Mechanistic Analysis of 2002-H20

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 2002-H20 has been identified as a small molecule with the potential to mitigate the cytotoxic effects of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1][2][3] This technical guide provides a comprehensive overview of the preliminary toxicity profile of 2002-H20, with a focus on its ability to reduce Aβ42-induced cytotoxicity. The document details the compound's mechanism of action, summarizes key quantitative data from in vitro studies, and outlines the experimental protocols used to generate this data.

Mechanism of Action

The primary mechanism of action for 2002-H20 involves direct binding to the Aβ peptide.[1][4] Unlike many therapeutic strategies that aim to inhibit the aggregation of Aβ, 2002-H20 appears to accelerate the formation of amyloid fibrils.[1][2][4] This accelerated fibrillization is hypothesized to reduce the concentration of toxic soluble Aβ oligomers, which are widely considered to be the most neurotoxic species in the amyloid cascade.[1][4] By promoting the conversion of these toxic oligomers into more stable, insoluble fibrils, 2002-H20 effectively reduces the cytotoxicity induced by Aβ42.[1][2][4] Computational studies suggest that 2002-H20, along with other small molecules, preferentially interacts with the central hydrophobic core of Aβ, a region critical for aggregation.[5][6]

References

- 1. Amyloidβ — Koehler Lab [koehlerlab.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. envejecimiento.csic.es [envejecimiento.csic.es]

- 4. Small Molecule Microarrays Enable the Discovery of Compounds that Bind the Alzheimer’s Aβ Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcin.org.pl [rcin.org.pl]

- 6. Frontiers | Naphthoquinone Tryptophan Hybrids: A Promising Small Molecule Scaffold for Mitigating Aggregation of Amyloidogenic Proteins and Peptides [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 2002-H20, identified by the CAS number 351520-91-7, has emerged as a molecule of significant interest in the field of neurodegenerative disease research, particularly in the context of Alzheimer's disease.[1][2][3] This small molecule, with the chemical name 4-amino-N-(3-(benzo[d]oxazol-2-yl)-4-hydroxyphenyl)benzamide and a molecular formula of C20H15N3O3, has been characterized as an inhibitor of Amyloid-β (Aβ) 42-induced cytotoxicity.[2][3][4] Its primary mechanism of action involves binding to the Aβ peptide and influencing its aggregation pathway, thereby reducing its toxic effects on neuronal cells.[4][5][6] This technical guide provides a comprehensive review of the existing literature on 2002-H20, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of compound 2002-H20 is presented in the table below.

| Property | Value | Reference |

| CAS Number | 351520-91-7 | [1][2][3] |

| Molecular Formula | C20H15N3O3 | [1][3] |

| Molecular Weight | 345.358 g/mol | [1] |

| IUPAC Name | 4-amino-N-(3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl)benzamide | [2] |

| Synonyms | 2002-H20, 2002 H20, 2002H20 | [2] |

| Purity | ≥98% (HPLC) | [3][7] |

| Biochemical/Physiological Actions | Alzheimer's Aβ peptide binder; inhibits Aβ-induced death of PC12 cells by reducing the amount of toxic oligomer and enhancing fibril formation. | [3] |

Biological Activity and Mechanism of Action

Compound 2002-H20 has been identified through small molecule microarray (SMM) screening as a binder of the Alzheimer's Aβ peptide.[6][8] Subsequent studies have demonstrated its ability to mitigate the cytotoxic effects of Aβ42, a key pathogenic species in Alzheimer's disease.[4][6]

Inhibition of Aβ42-Induced Cytotoxicity

The primary biological activity of 2002-H20 is its ability to protect cells from Aβ42-induced toxicity.[4][6] In vitro studies using PC12 cells, a common model for neuronal cells, have shown that 2002-H20 can rescue cells from the detrimental effects of Aβ42 exposure in a dose-dependent manner.[6]

Modulation of Aβ Aggregation

The mechanism by which 2002-H20 exerts its protective effects is linked to its ability to modulate the aggregation of Aβ.[4][6][8] Rather than inhibiting aggregation altogether, evidence suggests that 2002-H20 promotes the formation of amyloid fibrils.[6][8] This action is thought to be beneficial as it may accelerate the conversion of toxic, soluble Aβ oligomers into less harmful, insoluble fibrils.[3][8]

The following diagram illustrates the proposed signaling pathway of Aβ42 toxicity and the intervention point of compound 2002-H20.

Quantitative Data

The following table summarizes the quantitative data available for the biological activity of compound 2002-H20.

| Assay | Cell Line | Endpoint | Result | Reference |

| Aβ42-Induced Cytotoxicity (MTT Assay) | PC12 | Cell Viability | Dose-dependent increase in cell viability with concentrations ≥ 6.25 μM showing statistically significant rescue. At 100 μM, cell viability increased to 65% of control. | [6] |

| Cell Viability (in the absence of Aβ42) | PC12 | Cell Viability | No significant effect on cell viability at concentrations up to 100 μM. | [6] |

| Aβ42 Fibril Formation (Congo Red Spectral Shift Assay) | N/A | Amyloid Fibril Formation | Increased amyloid fibril formation in the presence of 50 μM and 100 μM 2002-H20. | [6] |

| Aβ42 Fibril Formation (Transmission Electron Microscopy) | N/A | Fibril Morphology | Confirmed increased amyloid fibril formation in the presence of 2002-H20. | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.

Small Molecule Microarray (SMM) Screening for Aβ Binders

Objective: To identify small molecules that bind to the Aβ peptide.

Methodology:

-

A library of small molecules is covalently printed onto a glass microarray slide.

-

The slide is blocked to prevent non-specific binding.

-

A solution containing fluorescently labeled Aβ40 monomers is incubated with the microarray.

-

The slide is washed to remove unbound Aβ40.

-

The microarray is scanned using a fluorescence scanner to identify "hits" where the fluorescently labeled Aβ40 has bound to a specific immobilized compound.

-

Hit compounds are subjected to further validation and characterization.

Aβ42-Induced Cytotoxicity Assay (MTT Assay)

Objective: To assess the ability of a compound to protect cells from Aβ42-induced toxicity.

Methodology:

-

Cell Culture: PC12 cells are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: Cells are pre-incubated with various concentrations of compound 2002-H20.

-

Aβ42 Exposure: A solution of pre-aggregated Aβ42 is added to the wells containing the cells and compound. Control wells include cells alone, cells with Aβ42 only, and cells with compound only.

-

Incubation: The plate is incubated for a specified period (e.g., 24 hours) to allow for Aβ42-induced toxicity to occur.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of each well is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells.

The following diagram outlines the experimental workflow for the Aβ42-induced cytotoxicity assay.

Congo Red (CR) Spectral Shift Assay

Objective: To monitor the formation of amyloid fibrils.

Methodology:

-

Sample Preparation: Synthetic Aβ42 is incubated at a specific concentration (e.g., 20 μM) alone or in the presence of varying concentrations of compound 2002-H20.

-

Incubation: The samples are incubated at 37°C with gentle agitation for a set period (e.g., 24 hours) to allow for fibril formation.

-

Congo Red Addition: A solution of Congo red is added to each sample.

-

Spectrophotometry: The absorbance spectrum of each sample is recorded over a range of wavelengths (e.g., 400-600 nm).

-

Data Analysis: The formation of amyloid fibrils is indicated by a characteristic red shift in the maximum absorbance of the Congo red dye.

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology of Aβ aggregates.

Methodology:

-

Sample Preparation: Aβ42 is incubated under the same conditions as for the Congo Red assay (with and without compound 2002-H20).

-

Grid Preparation: A small aliquot of each sample is applied to a carbon-coated copper grid.

-

Staining: The grid is negatively stained with a solution of a heavy metal salt (e.g., uranyl acetate) to enhance contrast.

-

Imaging: The grid is dried and then examined using a transmission electron microscope.

-

Analysis: The morphology of the Aβ aggregates (e.g., oligomers, protofibrils, mature fibrils) is observed and documented.

Conclusion and Future Directions

Compound 2002-H20 represents a promising lead in the development of therapeutics for Alzheimer's disease. Its unique mechanism of action, which involves promoting the formation of less toxic amyloid fibrils, offers an alternative strategy to the more common approach of inhibiting Aβ aggregation. The available data robustly demonstrates its ability to bind Aβ and reduce its cytotoxicity in vitro.

Future research should focus on several key areas. Firstly, in vivo studies are necessary to evaluate the efficacy and safety of 2002-H20 in animal models of Alzheimer's disease. Secondly, further investigation into the structure-activity relationship of 2002-H20 and its analogs could lead to the development of more potent and pharmacokinetically favorable compounds. Finally, a more detailed elucidation of the precise binding site of 2002-H20 on the Aβ peptide and the downstream cellular consequences of this interaction will provide a deeper understanding of its therapeutic potential. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers aiming to build upon the current knowledge of this intriguing compound.

References

- 1. CAS: 351520-91-7 | CymitQuimica [cymitquimica.com]

- 2. 2002-H20|CAS 351520-91-7|DC Chemicals [dcchemicals.com]

- 3. 2002-H20 = 98 HPLC 351520-91-7 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Unter den Marken unserer mehr als 25 Partner sticht Target… [cymitquimica.com]

- 6. Small Molecule Microarrays Enable the Discovery of Compounds that Bind the Alzheimer’s Aβ Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2002-H20 = 98 HPLC 351520-91-7 [sigmaaldrich.com]

- 8. Recent discoveries and applications involving small-molecule microarrays - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 2002-H20

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the available information regarding the solubility and stability of the compound identified as 2002-H20 . This small molecule, scientifically named 4-amino-N-[3-(2-benzoxazolyl)-4-hydroxyphenyl]-benzamide (CAS Number: 351520-91-7), has been identified as an inhibitor of Aβ42-induced cytotoxicity, functioning by binding to the Alzheimer's Aβ peptide. This guide summarizes the known chemical and physical characteristics of 2002-H20 and provides general insights based on the properties of its core chemical moieties, benzoxazole (B165842) and benzamide (B126).

Core Compound Information

| Identifier | Value |

| Code Name | 2002-H20 |

| Systematic Name | 4-amino-N-[3-(2-benzoxazolyl)-4-hydroxyphenyl]-benzamide |

| CAS Number | 351520-91-7 |

| Molecular Formula | C₂₀H₁₅N₃O₃ |

| Molecular Weight | 345.36 g/mol |

Solubility Characteristics

The presence of polar groups such as the hydroxyl (-OH), amino (-NH₂), and amide (-CONH-) groups suggests potential for hydrogen bonding with polar solvents like water and alcohols. Conversely, the multiple aromatic rings contribute to the molecule's lipophilicity, which would favor solubility in organic solvents.

It is anticipated that the solubility of 2002-H20 in aqueous solutions will be pH-dependent. The amino group can be protonated under acidic conditions, and the hydroxyl group can be deprotonated under basic conditions, both of which would likely increase water solubility.

Due to the lack of specific experimental data, it is recommended that solubility studies be conducted for 2002-H20 in a range of relevant solvents and pH conditions to determine its empirical solubility profile.

Stability Profile

Detailed stability studies for 2002-H20, including its degradation pathways and kinetics under various conditions (e.g., temperature, pH, light), have not been reported in the available literature. However, general characteristics of its core structures provide some insight into its expected stability.

-

Benzoxazole Moiety: Benzoxazole is a fused aromatic heterocyclic system and is generally considered to be chemically stable due to its aromaticity.[1][2] It is relatively resistant to degradation under normal conditions.

-

Benzamide Moiety: The amide bond in the benzamide structure is also relatively stable. Hydrolysis of the amide bond typically requires strong acidic or basic conditions and elevated temperatures.

Overall, 2002-H20 is expected to be a relatively stable compound under standard laboratory storage conditions. However, comprehensive stability testing is crucial to establish its shelf-life and identify potential degradation products that may arise under specific experimental or formulation conditions.

Experimental Protocols

As no specific experimental data for the solubility and stability of 2002-H20 were found, this section outlines general methodologies that can be employed to characterize these properties.

Solubility Determination Workflow

A standard approach to determine the solubility of a compound like 2002-H20 involves the equilibrium solubility method.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Testing Workflow

Forced degradation studies are typically performed to understand the stability of a compound under various stress conditions.

Caption: Workflow for Forced Degradation (Stability) Studies.

Signaling Pathways and Logical Relationships

As 2002-H20 is an inhibitor of Aβ42-induced cytotoxicity, its mechanism of action is related to the Alzheimer's disease pathway. The logical relationship of its proposed action is visualized below.

Caption: Proposed Mechanism of Action for 2002-H20.

Conclusion

While specific quantitative data on the solubility and stability of 2002-H20 (4-amino-N-[3-(2-benzoxazolyl)-4-hydroxyphenyl]-benzamide) are not currently available in the public domain, its chemical structure suggests a profile of a relatively stable compound with pH-dependent aqueous solubility and likely solubility in organic solvents. For any research or drug development program involving this compound, it is imperative to perform detailed experimental characterization of its physicochemical properties. The workflows provided in this guide offer a starting point for such investigations.

References

Methodological & Application

Application Notes and Protocols for Hydrogen Peroxide (H₂O₂) Induced Oxidative Stress in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogen peroxide (H₂O₂) is a widely utilized reagent in cell culture experiments to induce oxidative stress and study its effects on cellular pathways, including apoptosis and lipid peroxidation.[1] The following application notes and protocols provide detailed methodologies for utilizing H₂O₂ in a controlled laboratory setting. These guidelines are synthesized from established experimental procedures and are intended to assist researchers in designing and executing robust cell culture-based assays.

Core Principles of Handling Cells for Experiments

Successful cell culture experiments rely on consistent and proper technique. Here are some fundamental guidelines:

-

Aseptic Technique: All manipulations should be performed in a laminar flow hood to maintain sterility.

-

Cell Thawing: Rapidly thaw frozen cell vials in a 37°C water bath and immediately transfer the contents to a larger volume of pre-warmed complete growth medium to dilute the cryoprotectant.

-

Subculturing: Passage cells before they reach confluence to ensure they are in the logarithmic growth phase and maintain high viability.[2] For suspension cells, determine cell density and viability before re-seeding at the appropriate concentration.[3]

-

Environment: Maintain a stable environment with controlled temperature (typically 37°C), humidity, and CO₂ levels to ensure optimal cell growth and consistent experimental outcomes.[2]

Experimental Protocols

Protocol 1: Induction of Oxidative Stress and Cell Death with H₂O₂

This protocol details the treatment of cultured cells with hydrogen peroxide to induce oxidative stress and subsequent cell death, which can be quantified using flow cytometry.

Materials:

-

Cultured cells of interest

-

Complete growth medium

-

Hydrogen peroxide (H₂O₂) solution

-

Sterile deionized water (dH₂O)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells at a density of 9.5 × 10³ cells per cm² in appropriate culture vessels (e.g., 96-well plates or 6-well plates).[1]

-

Pre-adaptation (Optional but Recommended): For experiments investigating the effects of oxygen tension, pre-adapt the cells to either standard (18.6% O₂) or physioxic (3.0% O₂) conditions for 24–96 hours.[1]

-

H₂O₂ Treatment:

-

Prepare fresh dilutions of H₂O₂ in complete growth medium to final concentrations ranging from 0.5 mM to 2.0 mM.[1]

-

Prepare a vehicle control using sterile dH₂O (0.1% v/v).[1]

-

Remove the existing medium from the cells and replace it with the H₂O₂-containing medium or the vehicle control.

-

Incubate the cells for 1 hour at 37°C and 5.0% CO₂.[1]

-

-

Cell Harvesting:

-

Staining for Apoptosis:

-

Stain the harvested cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[1]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Single staining for Annexin V-FITC indicates early apoptosis.[1]

-

Data Presentation:

| Treatment Group | H₂O₂ Concentration (mM) | Incubation Time (h) | Cell Death Measurement |

| Vehicle Control | 0 | 1 | Annexin V-FITC/PI Staining |

| Experimental 1 | 0.5 | 1 | Annexin V-FITC/PI Staining |

| Experimental 2 | 1.0 | 1 | Annexin V-FITC/PI Staining |

| Experimental 3 | 2.0 | 1 | Annexin V-FITC/PI Staining |

Protocol 2: Detection of H₂O₂-Induced Lipid Peroxidation

This protocol outlines a method to assess cellular lipid peroxidation following treatment with hydrogen peroxide.

Materials:

-

Cultured cells of interest

-

Complete growth medium

-

Hydrogen peroxide (H₂O₂) solution

-

Sterile deionized water (dH₂O)

-

Lipid peroxidation assay kit (e.g., using a fluorescent or colorimetric probe)

Procedure:

-

Cell Seeding and Pre-adaptation: Follow steps 1 and 2 from Protocol 1.

-

H₂O₂ Treatment:

-

Treat cells with H₂O₂ concentrations ranging from 0.5 mM to 2.0 mM or a vehicle control (0.1% v/v dH₂O) for 1 hour.[1]

-

-

Lipid Peroxidation Assay:

-

After treatment, perform the lipid peroxidation assay according to the manufacturer's protocol. This typically involves lysing the cells and measuring the byproducts of lipid peroxidation.

-

Data Presentation:

| Treatment Group | H₂O₂ Concentration (mM) | Incubation Time (h) | Lipid Peroxidation Level |

| Vehicle Control | 0 | 1 | (Assay-specific units) |

| Experimental 1 | 0.5 | 1 | (Assay-specific units) |

| Experimental 2 | 1.0 | 1 | (Assay-specific units) |

| Experimental 3 | 2.0 | 1 | (Assay-specific units) |

Visualizations

Caption: Experimental workflow for H₂O₂-induced oxidative stress studies.

Caption: Signaling pathway of H₂O₂-induced cellular damage.

References

Application Notes and Protocols for 2002-H20 in Western Blotting

Product: 2002-H20

Target: Phospho-Kinase X (Thr202)

Application: Western Blot (WB)

Description: 2002-H20 is a rabbit polyclonal antibody meticulously developed to specifically recognize the phosphorylated state of Kinase X at the Threonine 202 residue. This phosphorylation event is a critical activation step in the "Kinase X Signaling Pathway," making this antibody an essential tool for researchers investigating cellular signaling, drug efficacy, and molecular mechanisms of disease.

Data Presentation: Performance Characteristics

The following table summarizes the key quantitative data and recommended starting conditions for the 2002-H20 antibody in Western Blotting applications. These parameters have been validated using lysate from stimulated Jurkat cells.

| Parameter | Recommendation | Notes |

| Target Protein | Phospho-Kinase X (Thr202) | Apparent MW: ~43 kDa |

| Application | Western Blot (WB) | |

| Host Species | Rabbit | |

| Isotype | IgG | |

| Recommended Dilution | 1:1000 | Dilute in 5% BSA in TBST |

| Incubation Time (Primary) | Overnight (16 hours) | At 4°C with gentle agitation |

| Incubation Time (Secondary) | 1 hour | At Room Temperature |

| Positive Control | Jurkat cells treated with Calyculin A (100 nM) | |

| Negative Control | Untreated Jurkat cells | |

| Storage | -20°C upon receipt | Avoid repeated freeze-thaw cycles |

Signaling Pathway Diagram

The diagram below illustrates a simplified signaling cascade involving the activation of Kinase X. An upstream stimulus activates an "Upstream Kinase," which in turn phosphorylates Kinase X at the Threonine 202 (Thr202) residue. This phosphorylation event activates Kinase X, enabling it to phosphorylate its own "Downstream Substrate," leading to a specific cellular response. The 2002-H20 antibody specifically detects the activated, phosphorylated form of Kinase X.

Caption: Simplified Kinase X activation and signaling pathway.

Experimental Protocol: Western Blotting

This protocol provides a detailed methodology for the detection of Phospho-Kinase X (Thr202) using the 2002-H20 antibody.

I. Reagents and Buffers

-

Cell Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM Na2EDTA, 1 mM EGTA, 1% Triton, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4, 1 µg/ml leupeptin. Crucially, add 1 mM PMSF immediately before use.

-

Sample Buffer (4X): 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.

-

Running Buffer (10X): 250 mM Tris base, 1.92 M glycine, 1% SDS.

-

Transfer Buffer (1X): 25 mM Tris base, 192 mM glycine, 20% methanol.

-

Tris-Buffered Saline with Tween® 20 (TBST): 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween® 20.

-

Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST.

-

Primary Antibody Dilution Buffer: 5% (w/v) BSA in TBST.

-

Secondary Antibody: Anti-rabbit IgG, HRP-linked antibody.

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

II. Cell Lysate Preparation

-

Culture Jurkat cells to the desired density. For the positive control, treat cells with Calyculin A (100 nM) for 30 minutes to inhibit phosphatases and enrich for phosphorylated proteins.

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add 1 mL of ice-cold Cell Lysis Buffer per 10^7 cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-